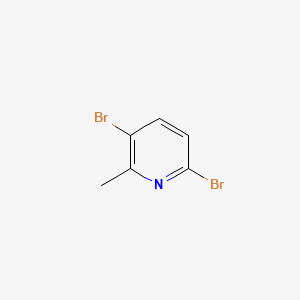
3,6-Dibromo-2-methylpyridine
Cat. No. B1302955
Key on ui cas rn:
39919-65-8
M. Wt: 250.92 g/mol
InChI Key: UCHKRHGVKYVGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208596B2
Procedure details


5-Bromo-2-amino-6-picoline (7.0 kg) and 5-bromo-2-amino-6-picoline hydrobromide (7.0 kg) (based on the starting material analyses, this was equal to 11 kg or 41 mol of starting material) are dissolved into 48% hydrobromic acid (107.0 kg, 635 mol, 15.49 eq) at <35° C. The solution was cooled to 2° C. and bromine (27.3 kg, 171 mol, 4.17 eq) was charged over 45 min at 0–5° C. A solution of sodium nitrite (8.1 kg, 117 mol, 2.86 eq) in 20 L of water was charged over 1.5 hours at −1 to 5° C. The contents were held one hour and the pH was adjusted to 12.5 using 50% aqueous sodium hydroxide (70.0 kg). The contents were warmed to 20° C. over one hour and the solids were collected in a polypropylene bag on a centrifuge. The solids were washed with water (75 L) to produce 12.0 kg of moist 2,5-dibromo-6-picoline, determined to be 83 wgt % product (68% yield). Part of this was dried for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 158.8, 141.9, 139.4, 126.7, 120.6, 24.7.

Name
5-bromo-2-amino-6-picoline hydrobromide
Quantity
7 kg
Type
reactant
Reaction Step Two

[Compound]
Name
starting material
Quantity
41 mol
Type
reactant
Reaction Step Three



Name
sodium nitrite
Quantity
8.1 kg
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](N)=[N:6][C:7]=1[CH3:8].Br.[Br:11]C1C=CC(N)=NC=1C.Br.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[C:7]([CH3:8])[N:6]=1 |f:1.2,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1C)N
|
Step Two
|
Name
|
5-bromo-2-amino-6-picoline hydrobromide
|
|
Quantity
|
7 kg
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrC=1C=CC(=NC1C)N
|
Step Three
[Compound]
|
Name
|
starting material
|
|
Quantity
|
41 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
107 kg
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
27.3 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
sodium nitrite
|
|
Quantity
|
8.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
70 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents were warmed to 20° C. over one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids were collected in a polypropylene bag on a centrifuge
|
WASH
|
Type
|
WASH
|
|
Details
|
The solids were washed with water (75 L)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=C(C=C1)Br)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 183.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
